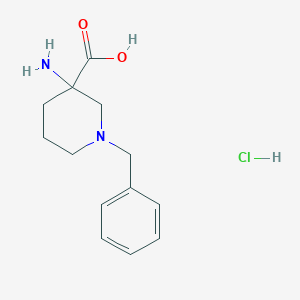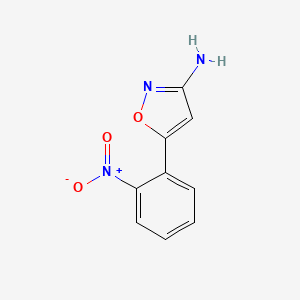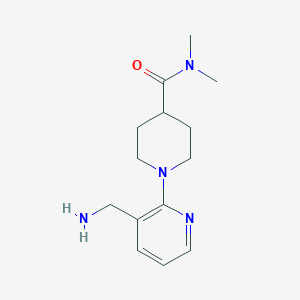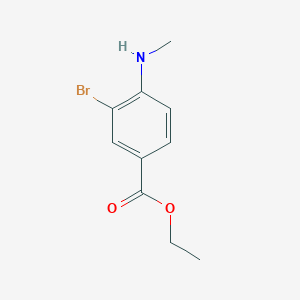
3-Amino-1-benzylpiperidine-3-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the use of enzyme cascades, where variants of galactose oxidase and imine reductase are utilized to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product. This method ensures high enantiopurity and prevents racemization of key intermediates .
Industrial Production Methods
Industrial production of this compound often involves the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclization of α-amino acids. These methods are well-established but may require optimization to improve chiral control and reduce the use of expensive and toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the development of new chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Amino-1-benzylpiperidine
- (S)-3-Amino-1-benzylpiperidine
- 4-Amino-1-benzylpiperidine
Uniqueness
3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher enantiopurity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C13H19ClN2O2 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
3-amino-1-benzylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,16,17);1H |
InChI-Schlüssel |
MZUVIFFGGNFHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)



![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)






